
N,N-dimethyl-N'-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine is an organic compound with a complex structure It is a derivative of propane-1,3-diamine, where the nitrogen atoms are substituted with dimethyl and trimethylpiperidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine typically involves the reaction of 1,3-diaminopropane with appropriate alkylating agents. One common method is the reaction of 1,3-diaminopropane with 1,2,5-trimethylpiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. The use of fixed-bed reactors with catalysts such as Raney nickel can enhance the efficiency of the reaction. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or piperidinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The trimethylpiperidinyl group enhances its binding affinity to certain targets, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethyl-1,3-propanediamine: A simpler analog with similar reactivity but lacking the piperidinyl group.
N,N-dimethylethylenediamine: Another related compound with a shorter carbon chain.
N,N,N’,N’-tetramethyl-1,4-butanediamine: A compound with a longer carbon chain and additional methyl groups.
Uniqueness
N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine is unique due to the presence of the trimethylpiperidinyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H29N3 |
|---|---|
Poids moléculaire |
227.39 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C13H29N3/c1-11-10-16(5)12(2)9-13(11)14-7-6-8-15(3)4/h11-14H,6-10H2,1-5H3 |
Clé InChI |
ZFMHJCHHDNGZAM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(CN1C)C)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12622998.png)
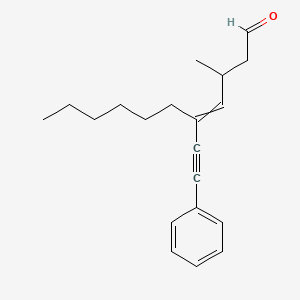
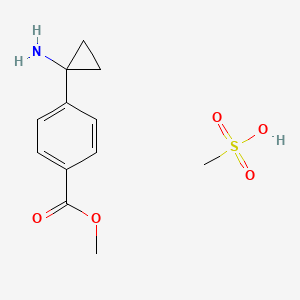
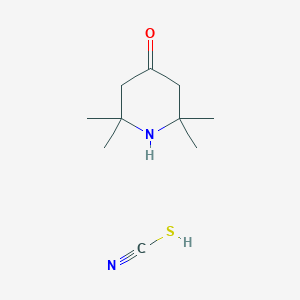
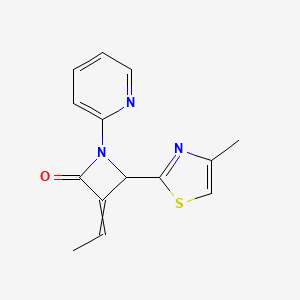
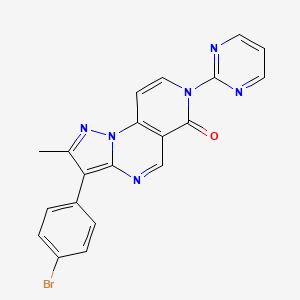
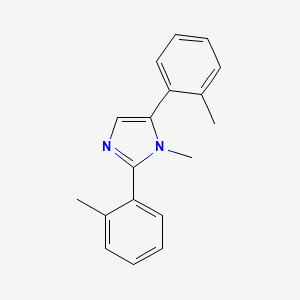

![[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12623044.png)
![{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol](/img/structure/B12623050.png)
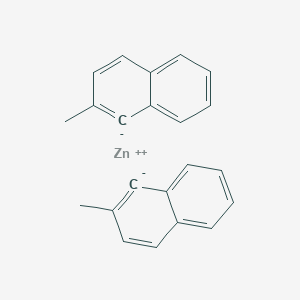
![{[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid](/img/structure/B12623085.png)
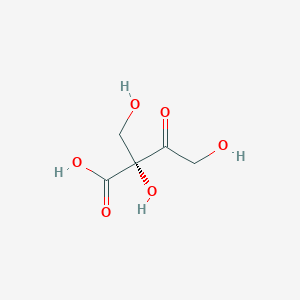
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
